Myristyl palmitoleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetradecyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-29H2,1-2H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXGJFMEKMHQAN-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016328 | |

| Record name | 9-Hexadecenoic acid, tetradecyl ester, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22393-82-4 | |

| Record name | 9-Hexadecenoic acid, tetradecyl ester, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Myristyl Palmitoleate (CAS 22393-82-4): A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature providing in-depth biological and pharmacological data specifically for Myristyl Palmitoleate (B1233929) (CAS 22393-82-4) is limited. This document summarizes available chemical information and contextualizes its potential properties based on related compounds. Direct biological activities should not be assumed without specific experimental validation.

Chemical Identity and Properties

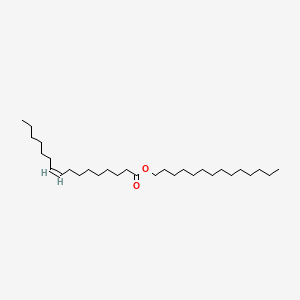

Myristyl palmitoleate is a wax ester, an ester of myristyl alcohol (tetradecanol) and palmitoleic acid ((9Z)-hexadec-9-enoic acid).

| Property | Value | Source |

| CAS Number | 22393-82-4 | [1] |

| Molecular Formula | C30H58O2 | [1] |

| Molecular Weight | 450.78 g/mol | [1] |

| Synonyms | 9-Hexadecenoic acid, tetradecyl ester, (Z)-; Tetradecyl (9Z)-9-hexadecenoate | [1] |

| Purity (typical) | >99% | [1] |

| InChIKey | RSXGJFMEKMHQAN-SQFISAMPSA-N | [1] |

Synthesis

This compound is synthesized via the esterification of myristyl alcohol and palmitoleic acid. This reaction typically involves the removal of water to drive the equilibrium towards the formation of the ester.

Caption: Synthesis of this compound.

Potential Applications and Inferred Biological Context

Comparison with Myristyl Palmitate

Myristyl palmitate, a structurally similar saturated wax ester, is primarily utilized in the cosmetics and pharmaceutical industries for its physical properties.[2][3] It functions as an emollient, forming a protective, moisturizing barrier on the skin.[2] In pharmaceutical formulations, it can be used as a lipid matrix in nanostructured drug delivery systems to enhance the encapsulation and stability of therapeutic agents.[2] It is plausible that this compound could exhibit similar properties as an emollient and a lipid carrier, though this would require experimental confirmation.

Biological Activity of Palmitoleic Acid

The fatty acid component, palmitoleic acid, is recognized as a "lipokine," a lipid hormone that can influence metabolic processes.[4][5] Research on palmitoleic acid has shown it to possess anti-inflammatory properties and to play a role in improving insulin (B600854) sensitivity.[4][6] It is crucial to emphasize that these biological activities are characteristic of the free fatty acid and cannot be directly extrapolated to this compound. The esterification to myristyl alcohol alters the molecule's polarity, solubility, and how it would be metabolized, likely preventing it from acting directly on the pathways influenced by free palmitoleic acid.

Experimental Protocols

Due to the lack of published research on the specific biological effects of this compound, no established experimental protocols for its biological investigation are available. Researchers interested in studying this molecule would need to adapt general protocols for testing the biological activity of lipids.

A hypothetical experimental workflow to investigate the biological activity of this compound could involve the following stages:

Caption: Hypothetical workflow for in vitro screening.

Safety and Handling

Safety Data Sheets (SDS) for this compound indicate that it is intended for laboratory chemical use.[2] Standard safe handling procedures should be followed, including avoiding inhalation, and contact with skin and eyes.[2] It should be stored in a cool, dry, and well-ventilated place.[7] The product is generally stable under normal storage and handling conditions.[2]

Conclusion

This compound (CAS 22393-82-4) is a well-defined wax ester from a chemical standpoint. However, there is a notable absence of research into its specific biological activities and mechanisms of action. While the properties of related compounds, such as myristyl palmitate and free palmitoleic acid, may offer clues to its potential functions as an emollient, drug delivery vehicle, or a precursor to bioactive molecules, these remain speculative. Further research is required to elucidate the pharmacological and biological profile of this compound to determine its potential for therapeutic or other applications.

References

- 1. larodan.com [larodan.com]

- 2. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]

- 3. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metabolon.com [metabolon.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Myristyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl palmitoleate (B1233929) (CAS No. 22393-82-4) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and as a potential biofuel.[1] It is the ester formed from myristyl alcohol (1-tetradecanol) and palmitoleic acid ((9Z)-hexadec-9-enoic acid). Understanding its physical properties is crucial for formulation development, quality control, and application-specific research. This technical guide provides a comprehensive overview of the known physical properties of myristyl palmitoleate, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its saturated analog, myristyl palmitate, to provide a contextual baseline for researchers.

Core Physical and Chemical Properties

This compound is a long-chain, unsaturated wax ester. Its chemical structure, characterized by a C16:1 fatty acid chain and a C14:0 fatty alcohol chain, dictates its physical behavior.[1]

Quantitative Data for this compound

Specific experimental data for several physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.

| Property | Value | Source(s) |

| CAS Number | 22393-82-4 | [1] |

| Molecular Formula | C₃₀H₅₈O₂ | [1] |

| Molecular Weight | 450.78 g/mol | [1] |

| Synonyms | 9-Hexadecenoic acid, tetradecyl ester, (Z)-; Tetradecyl (9Z)-9-hexadecenoate | [1] |

| Purity | >99% (Commercially available) | [1] |

| Physical State | Neat (Likely a waxy solid or liquid at room temperature) | [1] |

| Storage Temperature | Freezer | [1] |

| Melting Point | Data not available. Estimated to be significantly lower than its saturated analog. | |

| Boiling Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. |

Comparative Data: Myristyl Palmitate

For comparative purposes, the physical properties of the saturated analog, myristyl palmitate (CAS No. 4536-26-9), are provided below. The presence of a cis-double bond in this compound is expected to significantly lower its melting point compared to myristyl palmitate.[2]

| Property | Value | Source(s) |

| CAS Number | 4536-26-9 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₃₀H₆₀O₂ | [5][6][10] |

| Molecular Weight | 452.80 g/mol | [5][6][10] |

| Melting Point | 49-51 °C | [3][6] |

| Boiling Point | 484.9 ± 13.0 °C (Predicted) | [3][6] |

| Density | 0.858 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Chloroform (Slightly), Hexane (Slightly) | |

| Appearance | White to Off-White Solid |

Experimental Protocols

Standard methodologies for determining the physical properties of wax esters are applicable to this compound.

Determination of Melting Point (Capillary Method)

This method is suitable for crystalline solids and waxy substances.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a melting point apparatus containing a heating bath (e.g., silicone oil).

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11]

-

Determination of Boiling Point (Microscale Method)

For high-boiling point liquids like long-chain esters, distillation under reduced pressure is often preferred to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated. A microscale method is suitable for small sample quantities.

-

Apparatus: Thiele tube, small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating source.

-

Procedure:

-

A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube.

-

A capillary tube, sealed at the top end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12][13]

-

Determination of Solubility

The solubility of this compound can be assessed qualitatively in various solvents.

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.

-

Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, hexane, chloroform) to each tube.

-

Agitate the tubes vigorously using a vortex mixer for a set period (e.g., 1 minute).

-

Allow the tubes to stand and visually inspect for dissolution. The substance is considered soluble if no solid particles are visible.[14][15][16]

-

Synthesis and Characterization Workflow

This compound can be synthesized through the esterification of myristyl alcohol and palmitoleic acid. Enzymatic synthesis is often preferred as a "green chemistry" approach.[1][17][18][19]

Enzymatic Synthesis of this compound

The following diagram illustrates a typical enzymatic esterification process.

Caption: Enzymatic synthesis of this compound.

Workflow for Physical Property Characterization

A logical workflow for the characterization of synthesized this compound is presented below.

Caption: Characterization workflow for this compound.

Conclusion

This compound is a wax ester with potential applications in various fields. While comprehensive experimental data on its physical properties are currently sparse in the literature, this guide provides the foundational chemical information, outlines standard experimental procedures for property determination, and offers a comparative baseline using its saturated analog, myristyl palmitate. The provided workflows for synthesis and characterization serve as a practical guide for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physical characteristics of this compound.

References

- 1. apc-as.com [apc-as.com]

- 2. researchgate.net [researchgate.net]

- 3. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4536-26-9,MYRISTYL PALMITATE [lookchemicals.com]

- 8. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. larodan.com [larodan.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. iunajaf.edu.iq [iunajaf.edu.iq]

- 15. JaypeeDigital | Tests for Lipids [jaypeedigital.com]

- 16. byjus.com [byjus.com]

- 17. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings [agris.fao.org]

- 18. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Reservoirs of Myristyl Palmitoleate: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the natural sources, biosynthesis, and analytical methodologies for myristyl palmitoleate (B1233929), a wax ester of interest to researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the compound's origins, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical pathways and analytical workflows.

Myristyl palmitoleate, a wax ester composed of myristyl alcohol and palmitoleic acid, is a molecule with potential applications in various scientific fields. While direct evidence of its natural occurrence in high concentrations is limited, its constituent parts are found in a variety of natural sources. This guide synthesizes the available information to provide a thorough understanding of where this compound might be found and how it can be studied.

Potential Natural Sources: A Precursor-Based Approach

This compound is formed through the esterification of myristyl alcohol and palmitoleic acid. Therefore, natural sources rich in these two precursors are the most probable locations to find the wax ester.

Palmitoleic Acid Reservoirs:

Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid found in various plant and marine oils. Notable sources include:

-

Macadamia Oil (Macadamia integrifolia): Contains approximately 17% palmitoleic acid.

-

Sea Buckthorn Oil (Hippophae rhamnoides): A rich source, with palmitoleic acid content ranging from 19-29%.

-

Sardine Oil: Can contain up to 15% palmitoleic acid as a component of its triglycerides.

Myristyl Alcohol (Myristic Acid) Sources:

Myristyl alcohol is derived from myristic acid (14:0), a saturated fatty acid prevalent in certain vegetable oils:

-

Nutmeg Butter (Myristica fragrans): Exceptionally rich, with 60-75% myristic acid content.

-

Coconut Oil (Cocos nucifera): Contains a significant amount, ranging from 16.8% to 20.4% myristic acid.

-

Palm Kernel Oil (Elaeis guineensis): Another valuable source, with myristic acid content between 14% and 18%.

The co-occurrence of both myristic acid (the precursor to myristyl alcohol) and palmitoleic acid in certain organisms, particularly marine life, suggests these as promising areas for the investigation of this compound.

Biosynthesis of Precursors and Wax Esters

The formation of this compound is dependent on the biosynthesis of its alcohol and fatty acid components, followed by their enzymatic esterification.

Palmitoleic Acid Biosynthesis:

Palmitoleic acid is primarily synthesized from palmitic acid through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.

Myristyl Alcohol Biosynthesis:

Myristyl alcohol is produced from myristic acid via a two-step reduction process catalyzed by fatty acid reductase enzymes.

Wax Ester Formation:

The final step in the biosynthesis of this compound is the esterification of myristyl alcohol with palmitoleoyl-CoA, a reaction catalyzed by wax synthase enzymes. This process is particularly active in some marine organisms as a means of energy storage.[1]

Experimental Protocols: Extraction and Analysis of Wax Esters

The following protocols provide a general framework for the extraction and analysis of wax esters like this compound from natural sources.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the total lipid extraction from biological samples.

Materials:

-

Homogenized biological sample

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

To the homogenized sample, add chloroform and methanol in a ratio of 1:2 (v/v).

-

Mix thoroughly to create a single-phase system.

-

Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

-

Centrifuge the mixture to separate the phases.

-

Collect the lower chloroform phase containing the total lipids.

-

Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.

Wax Ester Isolation

Solid-phase extraction (SPE) is a common technique for isolating wax esters from the total lipid extract.

Materials:

-

Silica (B1680970) gel SPE cartridge

-

Diethyl ether

-

Total lipid extract dissolved in a non-polar solvent

Procedure:

-

Condition the silica gel SPE cartridge with hexane.

-

Load the lipid extract onto the cartridge.

-

Elute with a non-polar solvent such as hexane to isolate the wax esters.

-

Collect the eluate containing the purified wax esters.

Quantification and Identification

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification and identification of wax esters.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

High-temperature capillary column

Procedure:

-

Inject the isolated wax ester fraction into the GC-MS.

-

Employ a temperature program that allows for the separation of different wax ester species.

-

Identify this compound based on its retention time and mass spectrum, comparing it to a known standard.

-

Quantify the amount of this compound using an internal standard.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

Biosynthesis of Palmitoleic Acid

Caption: Biosynthesis of Palmitoleic Acid from Palmitic Acid.

General Biosynthesis of this compound

Caption: General Biosynthetic Pathway of this compound.

Experimental Workflow for Wax Ester Analysis

Caption: General Workflow for the Analysis of Wax Esters.

This technical guide provides a foundational understanding for researchers interested in the natural sources and analysis of this compound. While direct quantitative data remains elusive, the information on its precursors offers a logical starting point for further investigation. The provided experimental outlines and visual diagrams serve as practical tools for designing and executing studies in this area.

References

An In-depth Technical Guide on the Biological Significance of Wax Esters like Myristyl Palmitoleate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wax esters are a diverse class of neutral lipids that play critical roles across various biological systems, from energy storage in marine organisms to maintaining the skin barrier in humans. This technical guide focuses on the biological significance of a specific wax ester, myristyl palmitoleate (B1233929), and its constituent components. While research on the intact myristyl palmitoleate molecule is limited, a substantial body of evidence highlights the profound biological activities of its fatty acid component, palmitoleic acid. Palmitoleic acid is now recognized as a "lipokine," a lipid hormone that modulates metabolic and inflammatory processes. This guide synthesizes the current understanding of this compound, detailing its biosynthesis, physiological roles inferred from its components, and the analytical methodologies used in its study. Particular attention is given to the signaling pathways influenced by palmitoleic acid, offering insights for researchers in lipid biology and drug development.

Introduction to Wax Esters

Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[1] They are generally characterized by their nonpolar nature and high molecular weight. These properties contribute to their primary functions in biological systems, which include:

-

Energy Storage: In many marine organisms, particularly copepods and certain fish, wax esters are the primary form of energy storage, offering a high-energy, neutrally buoyant reserve.[1]

-

Buoyancy: The low density of wax esters helps marine animals control their buoyancy in the water column.[1]

-

Waterproofing: In terrestrial plants and insects, a layer of wax esters on the cuticle prevents water loss.[1]

-

Structural and Barrier Functions: In mammals, wax esters are significant components of skin sebum and the tear film, contributing to the skin's barrier function and preventing tear evaporation.[2][3]

This compound is a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and palmitoleic acid (a 16-carbon monounsaturated fatty acid).[4] Its biological significance is largely extrapolated from the well-documented activities of palmitoleic acid.

Biosynthesis of this compound

The synthesis of this compound involves two main pathways: the synthesis of its fatty acid and fatty alcohol components, and their subsequent esterification.

-

Palmitoleic Acid Synthesis: Palmitoleic acid (16:1n-7) is primarily synthesized from palmitic acid (16:0) by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[5][6][7]

-

Myristyl Alcohol Synthesis: Fatty alcohols are typically produced from their corresponding fatty acids through a reduction process. Myristic acid (14:0) is converted to myristoyl-CoA, which is then reduced to myristyl alcohol.

-

Esterification: this compound is formed through the esterification of palmitoleoyl-CoA and myristyl alcohol, a reaction catalyzed by wax ester synthases.[1]

Biological Significance and Signaling Pathways

While direct studies on this compound are scarce, the biological activities of palmitoleic acid are well-documented, suggesting the potential roles of its esterified form. Palmitoleic acid acts as a lipokine, influencing metabolic and inflammatory signaling.[5][6][7][8]

Metabolic Regulation

Palmitoleic acid has been shown to improve insulin (B600854) sensitivity and regulate lipid metabolism.[5][6][7][8] These effects are partly mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[6]

-

AMPK Signaling: AMPK is a key energy sensor in cells. Activation of AMPK by palmitoleic acid can lead to increased fatty acid oxidation and glucose uptake, and decreased lipogenesis.[6]

-

PPARα Signaling: PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Palmitoleic acid can act as a ligand for PPARα, leading to the upregulation of genes involved in fatty acid uptake and oxidation.[6]

Anti-inflammatory and Antimicrobial Roles

Palmitoleic acid has demonstrated anti-inflammatory properties in various studies.[9][10] It has also been identified as a key antimicrobial fatty acid in human skin sebum, effective against gram-positive bacteria.[11] This suggests that this compound in sebum may contribute to the skin's innate defense mechanisms.

Quantitative Data

Quantitative analysis of this compound is not widely reported. However, data on the lipid composition of human sebum and the concentration of palmitoleic acid in various tissues provide context for its potential abundance and significance.

Table 1: Lipid Composition of Human Sebum

| Lipid Class | Percentage of Total Lipids | Reference |

| Fatty Acids | 47% | [11] |

| Wax Esters | 17% | [11] |

| Ceramides | 13% | [11] |

| Squalene | 11% | [11] |

| Cholesterol | 7% | [11] |

| Triglycerides | 3% | [11] |

| Cholesterol Esters | 2% | [11] |

Table 2: Concentration of Palmitoleic Acid in Human Tissues

| Tissue/Sample | Condition | Palmitoleic Acid Concentration (% of total fatty acids) | Reference |

| Adipose Tissue | Non-obese adults | 3.56 ± 0.71 (lowest quintile) to 9.85 ± 1.25 (highest quintile) | [7] |

| Plasma | Healthy young adults | Positively correlated with markers of inflammation | [9] |

Experimental Protocols

The analysis of wax esters like this compound requires specialized analytical techniques due to their high molecular weight and hydrophobicity.

Wax Ester Extraction and Isolation (Solid-Phase Extraction)

A common method for isolating wax esters from a complex lipid mixture is solid-phase extraction (SPE).[12]

-

Sample Preparation: Dissolve the lipid extract in a non-polar solvent such as chloroform (B151607).

-

SPE Column Conditioning: Condition an aminopropyl SPE column with heptane.

-

Sample Loading: Apply the dissolved lipid sample to the SPE column.

-

Elution of Neutral Lipids: Elute the neutral lipid fraction, including wax esters, with a mixture of chloroform and isopropanol.

-

Isolation of Wax Esters: Apply the collected neutral lipid fraction to a new conditioned SPE column and elute the wax esters with heptane.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the purified wax ester fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature GC-MS is a powerful technique for the analysis of intact wax esters.[13]

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

High-temperature capillary column (e.g., DB-1 HT).

-

-

Sample Preparation:

-

Dissolve the purified wax ester fraction in a suitable solvent (e.g., hexane, chloroform) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Conditions:

-

Injector Temperature: 300°C

-

MS-Transfer Line Temperature: 325°C

-

Oven Temperature Program:

-

Initial temperature: 250°C

-

Ramp: 2°C/min to 350°C

-

Hold at 350°C for 10 minutes

-

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

-

Data Analysis:

-

Identify individual wax esters based on their retention times and mass spectra.

-

Quantify by comparing the peak areas to those of known standards.

-

Conclusion and Future Directions

This compound is a wax ester with potential biological significance primarily inferred from the well-established roles of its constituent fatty acid, palmitoleic acid. As a lipokine, palmitoleic acid is a key regulator of metabolism and inflammation, with implications for conditions such as metabolic syndrome and skin disorders.

A significant gap in the current research is the lack of studies on the biological activities of the intact this compound molecule. Future research should focus on:

-

Investigating the specific biological effects of this compound to determine if it has unique activities beyond those of its components.

-

Developing robust quantitative methods for the analysis of this compound in a wide range of biological samples to better understand its distribution and physiological concentrations.

-

Elucidating the specific signaling pathways directly modulated by this compound.

Addressing these research questions will provide a more complete understanding of the role of this and other wax esters in health and disease, potentially opening new avenues for therapeutic intervention.

References

- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Contribution of Palmitic Acid to Epidermal Morphogenesis and Lipid Barrier Formation in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipids and skin barrier function--a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. balsinde.org [balsinde.org]

- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Core Differences Between Myristyl Palmitoleate and Myristyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitoleate (B1233929) and myristyl palmitate are both wax esters, compounds formed from a fatty acid and a fatty alcohol. While structurally similar, the presence of a single double bond in the palmitoleate moiety of myristyl palmitoleate introduces significant differences in its physicochemical properties and biological activities compared to the fully saturated myristyl palmitate. This technical guide provides a comprehensive comparison of these two molecules, focusing on their chemical properties, synthesis, and potential biological implications, with a particular emphasis on their relevance to dermatological and pharmaceutical research.

Physicochemical Properties

The fundamental difference between this compound and myristyl palmitate lies in the saturation of the C16 fatty acid chain. Myristyl palmitate is the ester of myristyl alcohol (a saturated C14 alcohol) and palmitic acid (a saturated C16 fatty acid). This compound, conversely, is the ester of myristyl alcohol and palmitoleic acid (a monounsaturated C16 fatty acid with a cis double bond at the 9th position). This seemingly minor structural variance has a profound impact on their physical properties, as summarized in the table below. The presence of the double bond in this compound introduces a "kink" in the fatty acid chain, preventing the molecules from packing as tightly as the straight-chained myristyl palmitate. This results in a lower melting point and a more fluid nature at room temperature for this compound.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Myristyl Palmitate |

| Chemical Formula | C30H58O2[1] | C30H60O2[2] |

| Molecular Weight | 450.78 g/mol [1] | 452.8 g/mol [2] |

| Synonyms | Tetradecyl (9Z)-9-hexadecenoate[1] | Tetradecyl hexadecanoate, Tetradecyl palmitate[2] |

| Melting Point | Lower (liquid at room temperature) | 49-51°C[3][4][5] |

| Physical State at RT | Liquid | Waxy Solid[3] |

| Solubility | Soluble in nonpolar organic solvents | Soluble in chloroform (B151607) and hexane (B92381) (slightly)[3][5] |

Synthesis and Purification

The synthesis of both myristyl palmitate and this compound is typically achieved through esterification of myristyl alcohol with the corresponding fatty acid.

Synthesis of Myristyl Palmitate

Myristyl palmitate is synthesized by the esterification of myristyl alcohol and palmitic acid.[6]

Synthesis of this compound

The synthesis of this compound follows a similar esterification process, substituting palmitic acid with palmitoleic acid.

Experimental Protocol: Acid-Catalyzed Esterification of Myristyl Palmitate

This protocol describes a common laboratory-scale synthesis of myristyl palmitate. A similar procedure can be adapted for this compound by replacing palmitic acid with palmitoleic acid.

Materials:

-

Myristyl alcohol

-

Palmitic acid

-

Sulfuric acid (concentrated)

-

Hexane

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine myristyl alcohol and palmitic acid in a 1:1.5 molar ratio.[6]

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 6 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the crude product in hexane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the residual acid, followed by distilled water until the aqueous layer is neutral.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude myristyl palmitate.

-

For further purification, recrystallize the crude product from hexane.[6]

-

Assess the purity of the final product by determining its melting point (expected range: 45–50°C) and by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (9:1) mobile phase.[6]

Analytical Methodologies

The analysis of wax esters like myristyl palmitate and this compound is crucial for purity assessment and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques employed.

Experimental Protocol: GC-MS Analysis of Wax Esters

This protocol is a general method for the analysis of intact wax esters and can be applied to both myristyl palmitate and this compound.

Instrumentation:

-

Gas Chromatograph (GC) with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness)[7]

-

Mass Spectrometer (MS) with an electron ionization (EI) source[8]

Procedure:

-

Sample Preparation: Dissolve the wax ester sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.[7]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: Identify the wax esters based on their retention times and mass spectra. Quantify using a calibration curve generated from standards.

Experimental Protocol: HPLC Analysis of Wax Esters

This protocol provides a general method for the analysis of wax esters using HPLC with an Evaporative Light Scattering Detector (ELSD).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Reversed-phase column (e.g., C30, 250 x 4.6 mm, 5 µm)[9]

-

Evaporative Light Scattering Detector (ELSD)[9]

Procedure:

-

Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture).

-

HPLC Conditions:

-

Mobile Phase: A gradient of methanol and chloroform.[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

-

ELSD Conditions: Set the nebulizer and evaporator temperatures according to the manufacturer's recommendations for the solvents used.

-

Data Analysis: Identify and quantify the wax esters based on their retention times and peak areas, using a calibration curve from standards.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound versus myristyl palmitate are scarce. However, the well-documented differences between their constituent fatty acids, palmitoleic acid and palmitic acid, provide a strong basis for inferring their likely divergent biological effects.

Table 2: Comparison of Biological Activities of Constituent Fatty Acids

| Biological Activity | Palmitoleic Acid (in this compound) | Palmitic Acid (in Myristyl Palmitate) |

| Inflammatory Response | Generally considered anti-inflammatory. | Can induce a pro-inflammatory response. |

| Insulin (B600854) Signaling | May improve insulin sensitivity. | Can induce insulin resistance. |

| Gene Expression | Modulates expression of genes involved in lipid metabolism and inflammation. | Alters expression of genes related to ER stress and apoptosis. |

| Skin Barrier Function | May enhance skin hydration and fluidity. | Contributes to the structural integrity of the skin barrier. |

Inferred Differences in Biological Signaling

The opposing effects of palmitoleic acid and palmitic acid on cellular signaling pathways, particularly those related to inflammation and metabolism, suggest that this compound and myristyl palmitate will also exhibit distinct biological activities.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol can be used to compare the anti-inflammatory potential of this compound and myristyl palmitate in a cell-based assay.

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[10]

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)[10]

-

Test compounds (this compound and Myristyl Palmitate) dissolved in a suitable vehicle (e.g., DMSO)

-

Griess Reagent for nitric oxide (NO) determination[10]

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

-

Pre-treat the cells with various concentrations of this compound or myristyl palmitate for 1-2 hours. Include a vehicle control.[10]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.[10]

-

After incubation, collect the cell culture supernatant.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.[10]

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effects of the test compounds.

Experimental Protocol: In Vitro Skin Penetration Study

The Franz diffusion cell system is a standard method to assess the skin penetration of topical compounds.[11][12]

Materials:

-

Excised human or animal skin[12]

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Test formulations containing this compound or Myristyl Palmitate

-

Analytical method for quantification (e.g., HPLC, GC-MS)

Procedure:

-

Mount the excised skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]

-

Fill the receptor compartment with the receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.[12]

-

Apply a known amount of the test formulation to the skin surface in the donor compartment.

-

At predetermined time intervals, collect samples from the receptor solution.

-

Analyze the collected samples to quantify the amount of the test compound that has permeated through the skin.

-

Data Analysis: Plot the cumulative amount of permeated compound per unit area against time to determine the flux and permeability coefficient.

Conclusion

The presence of a single double bond in this compound results in significant differences in its physicochemical properties and, by extension, its likely biological activities when compared to the saturated myristyl palmitate. This compound's lower melting point and increased fluidity suggest it may have better skin penetration and different formulation characteristics. Based on the known effects of their constituent fatty acids, this compound is hypothesized to possess anti-inflammatory properties, while myristyl palmitate may be more inert or even pro-inflammatory under certain conditions. The provided experimental protocols offer a framework for researchers to directly investigate and quantify these differences, enabling a more informed development of novel therapeutic and cosmetic formulations. Further research directly comparing these two wax esters is warranted to fully elucidate their distinct roles and potential applications.

References

- 1. larodan.com [larodan.com]

- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]

- 4. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]

- 5. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]

- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]

- 13. In vitro Skin Penetration Studies [bio-protocol.org]

The Role of Myristyl Palmitoleate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myristyl palmitoleate (B1233929), a wax ester composed of myristyl alcohol and palmitoleic acid, is emerging as a molecule of interest in the study of lipid metabolism. While direct research on the ester is limited, the biological activity is largely attributed to its constituent fatty acid, palmitoleate (cis-9-hexadecenoic acid), following in vivo hydrolysis. Palmitoleic acid, acting as a lipokine, has demonstrated significant effects on systemic lipid homeostasis, including improvements in insulin (B600854) sensitivity, reduction of hepatic steatosis, and modulation of key signaling pathways that govern lipogenesis and fatty acid oxidation. This technical guide provides an in-depth analysis of the current understanding of myristyl palmitoleate's role in lipid metabolism, focusing on the downstream effects of its active component, palmitoleic acid. It includes a synthesis of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways.

Introduction: this compound and its Bioactive Component

This compound is a wax ester. In biological systems, wax esters are known to be hydrolyzed by lipases and carboxylesterases into their constituent fatty acids and fatty alcohols.[1] While the assimilation efficiency of wax esters in mammals is noted to be less than 50%, the released fatty acid, palmitoleic acid, enters metabolic pathways and exerts a range of biological effects.[2][3][4] Therefore, this guide will focus on the well-documented metabolic roles of palmitoleic acid as the primary driver of this compound's activity.

Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that is both endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) and obtained from dietary sources. It is recognized as a lipokine, a lipid hormone secreted by adipose tissue that communicates with and influences the metabolic functions of distant organs, particularly the liver and skeletal muscle.

Quantitative Data on the Metabolic Effects of Palmitoleic Acid

The administration of palmitoleic acid has been shown to elicit significant changes in various metabolic parameters in both preclinical animal models of metabolic disease and in human subjects with dyslipidemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Palmitoleic Acid in KK-Ay Mice (Genetic Type 2 Diabetes Model)

| Parameter | Control (Vehicle) | Palmitic Acid (300 mg/kg) | Palmitoleic Acid (300 mg/kg) | Percent Change (vs. Control) | Reference |

| Body & Organ Weights | |||||

| Final Body Weight (g) | 48.5 ± 1.1 | 47.9 ± 1.0 | 45.5 ± 0.8 | ↓ 6.2% | [5][6] |

| Liver Weight (g) | 3.1 ± 0.1 | 3.0 ± 0.1 | 2.6 ± 0.1 | ↓ 16.1% | [5][6] |

| Plasma Lipids | |||||

| Triglycerides (mg/dL) | 250 ± 20 | 245 ± 18 | 190 ± 15 | ↓ 24.0% | [5][6] |

| Hepatic Lipids | |||||

| Triglyceride Content (mg/g liver) | 85 ± 7 | 82 ± 6 | 60 ± 5 | ↓ 29.4% | [6][7] |

| Gene Expression (Liver, Relative) | |||||

| SREBP-1c mRNA | 1.00 ± 0.10 | 0.95 ± 0.09 | 0.60 ± 0.07 | ↓ 40.0% | [7] |

| FAS mRNA | 1.00 ± 0.12 | 0.98 ± 0.11 | 0.65 ± 0.08 | ↓ 35.0% | [7] |

| SCD-1 mRNA | 1.00 ± 0.09 | 0.96 ± 0.08 | 0.55 ± 0.06 | ↓ 45.0% | [7] |

| Data are presented as mean ± SE. *p < 0.05 compared to the control group. |

Table 2: Effects of Palmitoleic Acid in High-Fat Diet (HFD)-Induced Obese Mice

| Parameter | Control (LFD) | HFD | HFD + Palmitoleic Acid (300 mg/kg) | Percent Change (HFD+POA vs HFD) | Reference |

| Body & Organ Weights | |||||

| Body Weight Gain (g) | 2.0 ± 0.5 | 12.5 ± 1.0 | 9.5 ± 0.8 | ↓ 24.0% | [8][9] |

| Plasma Lipids & Glucose | |||||

| Fasting Glucose (mg/dL) | 100 ± 8 | 150 ± 12 | 120 ± 10 | ↓ 20.0% | [10] |

| Hepatic Lipids | |||||

| Liver Triglycerides (mg/g) | 50 ± 5 | 150 ± 15 | 80 ± 10 | ↓ 46.7% | [8][9] |

| Adipose Tissue Metabolism | |||||

| Fatty Acid Oxidation (nmol/10^6 cells) | 1.0 ± 0.1 | 0.8 ± 0.1 | 1.36 ± 0.15 | ↑ 70.0% | [8][11] |

| Lipogenesis (nmol/10^6 cells) | 2.0 ± 0.2 | 1.5 ± 0.2 | 2.7 ± 0.3 | ↑ 80.0% | [8][11] |

| Data are presented as mean ± SEM. *p < 0.05 compared to the HFD group. |

Table 3: Effects of Purified Palmitoleic Acid Supplementation in Humans with Dyslipidemia

| Parameter | Placebo | Palmitoleic Acid (220.5 mg/day) | Mean Change from Baseline | Percent Change | Reference |

| Triglycerides (mg/dL) | +5.0 | -25.2 | -30.2 | ↓ 15% | [12] |

| LDL Cholesterol (mg/dL) | +2.0 | -6.9 | -8.9 | ↓ 8% | [12] |

| HDL Cholesterol (mg/dL) | -0.5 | +1.9 | +2.4 | ↑ 5% | [12] |

| hs-CRP (mg/L) | +0.1 | -1.8 | -1.9 | ↓ 44% | [12] |

| *Data represents the mean change from baseline after 30 days of supplementation. All changes in the palmitoleic acid group were statistically significant compared to the placebo group. |

Core Signaling Pathways Modulated by Palmitoleic Acid

Palmitoleic acid exerts its effects on lipid metabolism by modulating a network of interconnected signaling pathways. A central mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and AMP-activated protein kinase (AMPK), which in turn regulate the expression and activity of key transcription factors and enzymes involved in lipid synthesis and oxidation.

PPARα and AMPK Activation

Palmitoleic acid acts as a ligand for PPARα, a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid catabolism. Activation of PPARα leads to an increase in the expression of genes responsible for fatty acid uptake and β-oxidation.

Concurrently, palmitoleic acid can lead to the activation of AMPK, a cellular energy sensor. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), while activating catabolic pathways like fatty acid oxidation to restore cellular energy balance.

Downregulation of Lipogenesis via SREBP-1c

A key consequence of PPARα and AMPK activation by palmitoleic acid is the suppression of hepatic de novo lipogenesis. This is primarily achieved through the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1). By downregulating SREBP-1c, palmitoleic acid effectively reduces the synthesis of new fatty acids and triglycerides in the liver, contributing to the amelioration of hepatic steatosis.

Experimental Protocols

The following section outlines the detailed methodologies for key experiments cited in the studies of palmitoleic acid's effects on lipid metabolism.

Animal Models and Oral Administration of Palmitoleic Acid

-

Animal Models:

-

KK-Ay Mice: A model for obese type 2 diabetes with hyperinsulinemia and hyperglycemia.

-

C57BL/6J Mice on a High-Fat Diet (HFD): A diet-induced obesity model that develops insulin resistance and hepatic steatosis. Diets typically contain 45-60% of calories from fat.

-

-

Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Oral Gavage Protocol:

-

Palmitoleic acid is prepared for oral administration, often emulsified in a vehicle such as 0.5% carboxymethylcellulose or water.

-

Mice are fasted for a short period (e.g., 4-6 hours) before gavage to ensure gastric emptying.

-

A specific dose (e.g., 300 mg/kg body weight) is administered daily using a sterile, flexible gavage needle.

-

Control groups receive the vehicle alone.

-

The treatment period typically lasts for 4 to 12 weeks.

-

Body weight and food intake are monitored regularly throughout the study.

-

Measurement of Hepatic and Plasma Lipids

-

Sample Collection: At the end of the experimental period, mice are euthanized, and blood and liver tissues are collected. Blood is centrifuged to obtain plasma.

-

Lipid Extraction from Liver:

-

A known weight of liver tissue is homogenized.

-

Total lipids are extracted using the Folch method (chloroform:methanol, 2:1 v/v).

-

The lipid extract is dried under nitrogen and then redissolved in a suitable solvent.

-

-

Triglyceride and Cholesterol Measurement:

-

Triglyceride and total cholesterol concentrations in plasma and liver extracts are determined using commercially available enzymatic colorimetric assay kits.

-

Gene Expression Analysis by Real-Time PCR (RT-PCR)

-

RNA Extraction: Total RNA is isolated from liver tissue using a reagent like TRIzol, according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.

-

Real-Time PCR:

-

Quantitative PCR is performed using a real-time PCR system with a fluorescent dye like SYBR Green.

-

Specific primers for target genes (e.g., SREBP-1c, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method.

-

References

- 1. Wax ester - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Enzymatic Synthesis of Myristyl Palmitoleate Using Lipase

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Myristyl palmitoleate (B1233929), a wax ester, holds potential applications in the cosmetic, pharmaceutical, and food industries due to its emollient and lubricant properties. Traditional chemical synthesis methods often require harsh conditions, leading to undesirable byproducts and environmental concerns.[1] Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more specific alternative, operating under milder conditions and yielding high-purity products.[1][2] This document provides a detailed protocol for the enzymatic synthesis of myristyl palmitoleate using a commercially available immobilized lipase (B570770).

Principle:

The synthesis of this compound is achieved through the direct esterification of myristyl alcohol and palmitoleic acid, catalyzed by a lipase in a solvent-free system or in an organic solvent. The lipase, often immobilized to enhance stability and reusability, facilitates the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the fatty acid, with the concomitant release of water. The reaction equilibrium can be shifted towards product formation by removing water from the reaction medium.

Data Presentation

Table 1: Typical Reaction Parameters for Enzymatic Synthesis of Wax Esters

| Parameter | Value/Range | Reference |

| Lipase Source | Candida antarctica lipase B (immobilized, e.g., Novozym 435) | [1][3] |

| Substrates | Myristyl Alcohol, Palmitoleic Acid | Inferred |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:8 | [4] |

| Enzyme Loading (% w/w of substrates) | 1% - 10% | [3][5] |

| Reaction Temperature | 40°C - 70°C | [1][5][6] |

| Reaction Time | 2 - 24 hours | [1][6][7] |

| Solvent | Solvent-free or Hexane (B92381), Toluene | [5] |

| Water Removal | Molecular sieves or vacuum | [3] |

| Agitation Speed | 150 - 200 rpm | [5] |

Table 2: Analytical Parameters for Product Characterization

| Analytical Method | Parameter | Typical Value | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time of this compound | Compound specific | [8][9][10] |

| Purity | >95% | [11] | |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Ester C=O stretch | ~1740 cm⁻¹ | Inferred |

| O-C-O stretch | ~1170 cm⁻¹ | Inferred | |

| Thin-Layer Chromatography (TLC) | Rf value | Dependent on solvent system | Inferred |

Experimental Protocols

1. Materials and Reagents:

-

Myristyl Alcohol (≥98%)

-

Palmitoleic Acid (≥98%)

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

n-Hexane (anhydrous, ≥99%)

-

Molecular Sieves (3 Å)

-

Ethanol (95%)

-

Deionized Water

-

Silica (B1680970) Gel for column chromatography

-

Standard for this compound (for GC-MS identification)[12]

2. Equipment:

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., 100 mL round bottom flask)

-

Condenser

-

Vacuum pump (optional)

-

Rotary evaporator

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Fourier-Transform Infrared Spectrometer (FTIR)

-

Thin-Layer Chromatography (TLC) plates and chamber

3. Enzymatic Synthesis of this compound:

-

Reaction Setup: In a 100 mL round bottom flask, add myristyl alcohol and palmitoleic acid in a desired molar ratio (e.g., 1:1).

-

Solvent Addition (Optional): If not a solvent-free system, add an appropriate volume of n-hexane to dissolve the substrates.

-

Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates).

-

Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification.[3]

-

Reaction Conditions: Place the flask on a magnetic stirrer with heating. Set the temperature to 60°C and stir the mixture at 200 rpm.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time intervals (e.g., 2, 4, 6, 8, 12, 24 hours) and analyzing them by TLC or GC.

-

Reaction Termination: Once the reaction reaches completion (as determined by the consumption of reactants), stop the heating and stirring.

4. Product Purification:

-

Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.[7][13]

-

Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

-

Purification of this compound: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired ester from unreacted substrates and byproducts.[7]

5. Product Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity and purity of the synthesized this compound by comparing its mass spectrum and retention time with a known standard.[8][9][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Characterize the functional groups present in the purified product. The appearance of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹ and an O-C-O stretching peak around 1170 cm⁻¹ will confirm the ester formation.

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction and assess the purity of the final product.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aps.journals.ekb.eg [aps.journals.ekb.eg]

- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. larodan.com [larodan.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of Myristyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitoleate (B1233929), a wax ester formed from myristyl alcohol and palmitoleic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries due to its potential bioactive properties and favorable physicochemical characteristics. As an ester of a monounsaturated fatty acid, it may serve as a bioactive lipid in various formulations. The efficacy and safety of myristyl palmitoleate in any application, particularly in drug development, are directly dependent on its purity. This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and outlining various techniques to achieve high-purity standards required for research and commercial applications.

Common Impurities in Crude this compound

The synthesis of this compound, typically through the esterification of myristyl alcohol and palmitoleic acid, can result in a crude product containing several impurities. The nature and quantity of these impurities depend on the synthesis route, reaction conditions, and the purity of the starting materials. Common impurities may include:

-

Unreacted Starting Materials: Residual myristyl alcohol and palmitoleic acid are common impurities.

-

Catalyst Residues: If a catalyst is used for esterification (e.g., sulfuric acid), it may remain in the crude product.

-

Byproducts of Side Reactions: Undesirable side reactions can lead to the formation of byproducts.

-

Solvent Residues: Solvents used during synthesis or initial extraction may be present.

-

Other Fatty Acid Esters: If the palmitoleic acid used is not pure, other fatty acid esters may be formed.

Purification Techniques: A Comparative Overview

Several techniques can be employed to purify crude this compound. The choice of method depends on the initial purity of the crude product, the desired final purity, the scale of purification, and the available resources. The following table summarizes the most common purification techniques.

| Technique | Principle | Advantages | Disadvantages | Expected Purity | Expected Yield |

| Fractional Vacuum Distillation | Separation based on differences in boiling points of the components under reduced pressure. | Effective for separating compounds with different volatilities. Scalable for industrial production. | Requires specialized equipment. High temperatures can potentially degrade sensitive compounds. | >95% | High |

| Solvent Crystallization | Separation based on differences in solubility of the desired compound and impurities in a solvent at a specific temperature. | Can be highly selective. Relatively low cost and simple equipment. | Solvent selection is critical and may require optimization. Potential for product loss in the mother liquor. | >98% | Moderate to High |

| Column Chromatography | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. | High-resolution separation, capable of achieving very high purity. Adaptable to various scales. | Can be time-consuming and labor-intensive. Requires significant amounts of solvents. | >99% | Moderate |

Experimental Protocols

Fractional Vacuum Distillation

This method is suitable for large-scale purification and for separating this compound from less volatile impurities.

Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Distillation Process:

-

Begin to slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 1-10 mmHg).

-

Gradually heat the distillation flask using the heating mantle.

-

Monitor the temperature at the head of the fractionating column.

-

Collect and discard the initial fraction, which will contain more volatile impurities.

-

Collect the fraction that distills at the boiling point of this compound under the applied vacuum. The exact boiling point will depend on the pressure.

-

Stop the distillation once the temperature begins to rise significantly again, indicating the distillation of less volatile components.

-

-

Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction in the receiving flask is the purified this compound.

-

Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Solvent Crystallization

This technique is effective for removing impurities that have different solubility profiles from this compound in a chosen solvent. Methanol (B129727) and acetone (B3395972) are commonly used solvents for the crystallization of fatty acid esters.[1][2] The selection of the solvent is a critical step and may require preliminary screening to find the optimal solvent system.[3]

Protocol:

-

Solvent Selection: Based on preliminary tests, select a suitable solvent in which this compound is soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Acetone is often a good starting point.

-

Dissolution: In a suitable flask, dissolve the crude this compound in the chosen solvent (e.g., acetone) at a ratio of 1:15 (w/v) by warming the mixture gently (e.g., to 40-50 °C) with stirring until all the solid has dissolved.[1]

-

Crystallization:

-

Slowly cool the solution to room temperature.

-

Further, cool the solution in a controlled manner to a lower temperature (e.g., -20 °C) using a cooling bath or a refrigerator.[1] The rate of cooling can influence crystal size and purity.

-

Allow the solution to stand at the low temperature for a sufficient time (e.g., 12 hours) to allow for complete crystallization.[1]

-

-

Isolation of Crystals:

-

Filter the cold suspension through a pre-cooled Büchner funnel under vacuum to separate the crystallized this compound from the mother liquor.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

-

Purity Analysis: Determine the purity of the dried crystals using GC-MS or HPLC. A purity of over 98% can often be achieved.[4]

Caption: Workflow for the purification of this compound by solvent crystallization.

Column Chromatography

For achieving the highest purity, especially on a laboratory scale, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the purification of wax esters.

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass chromatography column and allow the silica gel to settle, forming a packed bed.

-

Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane (B92381) to a 9:1 hexane:ethyl acetate (B1210297) mixture.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

-

Pool the pure fractions.

-

-

Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

Purity Analysis: Confirm the purity of the final product using GC-MS or HPLC. A purity of >99% can be expected.[5]

References

- 1. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 5. larodan.com [larodan.com]

Application Note: GC-MS Analysis of Myristyl Palmitoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl palmitoleate (B1233929) (C30H58O2, MW: 450.78) is a wax ester composed of myristyl alcohol and palmitoleic acid.[1] Wax esters are a class of neutral lipids found in various natural sources and are of increasing interest in pharmaceutical and cosmetic formulations due to their unique physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Myristyl palmitoleate. This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. The following table summarizes typical quantitative data that can be obtained.

| Parameter | Value |

| Retention Time (RT) | ~25 - 35 min (dependent on column and temperature program) |

| Quantifier Ion (m/z) | To be determined from the mass spectrum of a standard |

| Qualifier Ion 1 (m/z) | To be determined from the mass spectrum of a standard |

| Qualifier Ion 2 (m/z) | To be determined from the mass spectrum of a standard |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the sample matrix.

Materials:

-

This compound standard

-

Hexane (B92381) (or other suitable organic solvent like chloroform (B151607) or toluene), GC grade

-

Vortex mixer

-

Centrifuge

-

2 mL glass autosampler vials with PTFE-lined caps

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Extraction:

-

For liquid samples (e.g., oils, formulations), dissolve a known amount of the sample in hexane to achieve a concentration within the calibration range.

-

For solid or semi-solid samples, perform a lipid extraction using a suitable method such as a modified Folch or Bligh-Dyer extraction. The extracted lipid fraction should then be dissolved in hexane.

-

-

Filtration/Centrifugation: If the sample solution contains particulate matter, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC system.

-

Derivatization (Optional): For intact wax ester analysis, derivatization is often not necessary with modern high-temperature GC columns. However, if analyzing the constituent fatty acids and fatty alcohols separately, hydrolysis followed by derivatization (e.g., methylation for fatty acids, silylation for fatty alcohols) would be required.

GC-MS Instrumentation and Conditions

The analysis of long-chain wax esters like this compound requires a high-temperature GC-MS system.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |

| Column | DB-1HT, DB-5HT, or similar high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness) |